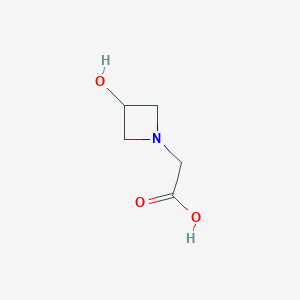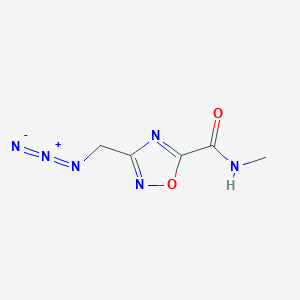
4-(Piperidin-2-yl)pyrimidin-2-amine dihydrochloride
Übersicht
Beschreibung
The compound “4-(Piperidin-2-yl)pyrimidin-2-amine dihydrochloride” is a chemical compound with a molecular weight of 199.68 . It’s a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as DNA and RNA .
Molecular Structure Analysis
The molecular structure of “4-(Piperidin-2-yl)pyrimidin-2-amine dihydrochloride” consists of a pyrimidine ring attached to a piperidine ring . The InChI code for this compound is1S/C9H13N3.ClH/c1-2-5-11-8(3-1)9-4-6-10-7-12-9;/h4,6-8,11H,1-3,5H2;1H . Physical And Chemical Properties Analysis
The compound “4-(Piperidin-2-yl)pyrimidin-2-amine dihydrochloride” is a powder with a molecular weight of 199.68 . It should be stored at a temperature of 28°C .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
4-(Piperidin-2-yl)pyrimidin-2-amine derivatives have demonstrated antibacterial activity. A study by (Merugu, Ramesh, & Sreenivasulu, 2010) showed the synthesis of various compounds using 1-(4-(4-piperidin-1-yl)phenyl)ethanone, which exhibited antibacterial properties.
Synthesis of Deoxycytidine Kinase Inhibitors
This compound serves as a key intermediate in synthesizing potent deoxycytidine kinase (dCK) inhibitors, as described in research by (Zhang et al., 2009). These inhibitors are crucial in the development of new therapeutic agents.
Synthesis of Pyrano and Pyrimido Derivatives
The compound is used in synthesizing pyrano[4",3":4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidines and pyrimido[4',5':4,5]thieno[2,3-c]isoquinolines, with potential pharmacological applications, as shown in (Paronikyan et al., 2016).
Anti-Angiogenic and DNA Cleavage Activities
Compounds with 4-(Piperidin-2-yl)pyrimidin-2-amine structure have shown significant anti-angiogenic and DNA cleavage activities, indicating potential as anticancer agents. This was highlighted in a study by (Kambappa et al., 2017).
Formation of Functionalized Molecular Clefts
This compound contributes to the formation of functionalized molecular clefts upon metal coordination, which can have various applications in chemistry and material science, as discussed by (Folmer-Andersen et al., 2003).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-piperidin-2-ylpyrimidin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c10-9-12-6-4-8(13-9)7-3-1-2-5-11-7;;/h4,6-7,11H,1-3,5H2,(H2,10,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEROTXFKNRWLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC(=NC=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-2-yl)pyrimidin-2-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Benzyl-4,5-dihydro-1H-benzo[f][1,4]oxazocin-6(3H)-one](/img/structure/B1443517.png)





![3-(1-Methyl-1H-imidazol-2-yl)-2,4,5,5a,6,7,8,8a-octahydro-pyrrolo[3,4-g]indazole trihydrochloride](/img/structure/B1443530.png)


![Ethyl 2-[(2-bromobutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1443533.png)